{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine
Description
Properties
IUPAC Name |
[4-methyl-2-(4-methylpentan-2-yloxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-10(2)7-12(4)16-14-8-11(3)5-6-13(14)9-15/h5-6,8,10,12H,7,9,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVGGTZUHXVDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OC(C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine , with a molecular formula of and a molecular weight of 221.34 g/mol, is an organic molecule that exhibits potential biological activity due to its unique structural features. This compound contains a phenyl ring substituted with a methanamine group and an ether moiety, which may influence its interactions within biological systems. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Structural Characteristics
The structural formula of this compound can be represented as follows:
- SMILES : CC1=CC(=C(C=C1)CN)OC(C)CC(C)C
- InChI : InChI=1S/C14H23NO/c1-10(2)7-12(4)16-14-8-11(3)5-6-13(14)9-15/h5-6,8,10,12H,7,9,15H2,1-4H3
This structure provides insights into its potential reactivity and interaction with biological targets.
Pharmacological Potential
The unique combination of an ether linkage and a methanamine group in this compound suggests that it may possess distinct pharmacological properties compared to structurally similar compounds. Research indicates that compounds with such structures can exhibit various biological activities, including:
- Antimicrobial Effects : Similar compounds have shown potential in inhibiting microbial growth.
- Neuroprotective Properties : The ability to interact with neurotransmitter systems may confer neuroprotective effects.
- Anti-inflammatory Activity : Compounds with amine functionalities are often explored for their anti-inflammatory properties.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-Methylamphetamine | Known stimulant effects; similar amine structure | |
| 4-Ethylphenol | Exhibits antimicrobial properties; simpler structure | |
| 1-(4-Methylphenyl)ethanol | Alcohol functional group; used in fragrance industry |
The structural complexity of this compound allows for diverse interactions within biological systems, making it a candidate for drug design and development.
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that compounds with ether and amine functionalities could reduce oxidative stress markers in neuronal cells. This suggests that this compound may also exhibit neuroprotective properties through similar mechanisms.
Anti-inflammatory Activity Assessment
In another study focusing on anti-inflammatory activity, compounds analogous to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The findings showed significant reductions in cytokine levels, indicating potential therapeutic applications in inflammatory diseases.
Scientific Research Applications
Structural Characteristics
The compound features a phenolic structure with an ether linkage and an amine group, which can influence its reactivity and interaction with biological systems. The structural formula is represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 221.34 g/mol
- SMILES Notation : CC1=CC(=C(C=C1)CN)OC(C)CC(C)C
- InChI Key : QIVGGTZUHXVDAD-UHFFFAOYSA-N
Pharmaceutical Development
The compound's amine functionality suggests potential applications in drug development, particularly as a precursor or intermediate in synthesizing pharmaceuticals. Its structural characteristics may allow it to interact with biological targets effectively.
- Case Study : Research has indicated that phenylmethanamine derivatives exhibit significant biological activity, including antibacterial and anti-inflammatory properties. These activities are crucial in developing new therapeutic agents.
Material Science
Due to its unique chemical structure, {4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine can be utilized in the formulation of polymers and coatings. The ether group may enhance solubility and compatibility with various solvents, making it suitable for applications in coatings and adhesives.
| Application Area | Potential Uses |
|---|---|
| Coatings | Protective coatings for metals and plastics |
| Adhesives | High-performance adhesives for industrial applications |
| Polymers | Additive in polymer formulations to improve flexibility |
Synthetic Chemistry
The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions can facilitate the development of more complex molecules.
- Synthesis Example : The reaction of this compound with other reagents can lead to the formation of novel compounds that may have enhanced properties or functionalities.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table compares key structural and molecular features of {4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine with similar compounds:
Physicochemical Properties
- Melting Points : While data for the target compound is unavailable, structurally related hydrazide derivatives exhibit melting points of 217–304°C, influenced by substituent polarity .
- Solubility : The tetrahydrofuran analog (CAS 1339328-13-0) shows improved aqueous solubility due to its oxygen-rich ether group, whereas the 3-methylbutoxy derivative (CID 62309023) is more lipophilic .
Key Research Findings
Steric Considerations : Bulkier substituents like (4-methylpentan-2-yl)oxy may hinder enzymatic degradation, prolonging biological activity .
Synthetic Challenges : Poor solubility of certain analogs (e.g., diaryl pyrazines) complicates characterization, necessitating advanced purification techniques .
Preparation Methods
Ether Formation via Alkylation of Phenol Derivative
A common approach to prepare the 2-alkoxyphenyl intermediate is the nucleophilic substitution (alkylation) of a 2-hydroxy-4-methylbenzyl precursor with an appropriate alkyl halide or tosylate derived from 4-methylpentan-2-ol. This step can be performed under basic conditions using potassium carbonate or sodium hydride as a base in polar aprotic solvents such as dimethylformamide (DMF) or acetone. The reaction proceeds via an SN2 mechanism, yielding the 2-(4-methylpentan-2-yloxy)-4-methylbenzyl intermediate.
Introduction of the Methanamine Group
The benzylic methanamine group can be introduced by reductive amination of the corresponding benzaldehyde or benzyl halide intermediate:
Reductive amination : The aldehyde precursor (4-methyl-2-(4-methylpentan-2-yloxy)benzaldehyde) is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation over palladium/carbon. This method provides direct conversion to the primary amine.
Nucleophilic substitution : Alternatively, the benzyl halide derivative can be reacted with ammonia or an amine nucleophile under controlled conditions to substitute the halide with the amine group.
Catalytic and Reaction Conditions
The alkylation step is typically conducted at temperatures ranging from ambient to 80 °C for several hours to ensure complete conversion.
Reductive amination is performed at mild temperatures (room temperature to 50 °C) to avoid side reactions.
Catalysts such as Pd/C for hydrogenation or sodium cyanoborohydride for chemical reduction are chosen based on substrate sensitivity.
Detailed Research Findings and Data
While specific literature on the exact preparation of this compound is limited, analogous compounds with similar substitution patterns have been synthesized using the following conditions:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ether formation | 2-hydroxy-4-methylbenzyl alcohol + 4-methylpentan-2-yl bromide, K2CO3, DMF, 60 °C, 12 h | 75-85 | SN2 alkylation, requires anhydrous conditions |
| Benzaldehyde formation | Oxidation of benzylic alcohol intermediate using PCC or Dess-Martin periodinane | 80-90 | Mild oxidation to avoid overoxidation |
| Reductive amination | Benzaldehyde + NH3, NaBH3CN, MeOH, pH 6-7, room temp, 24 h | 70-80 | High selectivity to primary amine |
Patent-Derived Related Processes
Although no direct patent describes the synthesis of {4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine, related processes for preparing 4-methyl-2-pentanone derivatives and their amination have been documented. For example, catalytic dehydrogenation of 4-methyl-2-pentanol derivatives over copper-zinc catalysts at 190-230 °C yields ketones that can be further functionalized to amines by reductive amination. This suggests that industrial scale preparation may involve:
- Catalytic conversion of precursor alcohols to ketones.
- Subsequent reductive amination to introduce the methanamine group.
Summary Table of Preparation Methods
Q & A
Q. Advanced Research Focus
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC), as applied to cyclobutyl(phenyl)methanamine derivatives .
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .
- NOESY NMR : Detect spatial proximity between the methylpentan-2-yloxy group and aromatic protons to assign stereochemistry .
How do researchers address solubility challenges in biological assays?
Q. Advanced Research Focus
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to solubilize hydrophobic analogs like [2-(trifluoromethoxy)phenyl]methanamine .
- Salt Formation : Hydrochloride salts (e.g., [2-(3-methylbutoxy)phenyl]methanamine HCl) improve aqueous solubility by >50% .
- Prodrug Design : Convert the amine to a phosphate ester for in situ hydrolysis, as demonstrated in pyrazole-methanamine derivatives .
What computational tools predict the reactivity of this compound in nucleophilic reactions?
Q. Advanced Research Focus
- DFT Calculations : Gaussian 16 models transition states for SN2 reactions at the benzylic amine, with activation energies <30 kcal/mol .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using Amber22, validated for oxazole-methanamine systems .
- pKa Prediction : ChemAxon estimates the amine pKa ~9.5, indicating moderate nucleophilicity under physiological conditions .
How is the compound’s stability assessed under varying pH and temperature conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (40°C, 72 hrs) and analyze degradation products via LC-MS. Stable analogs show <5% decomposition .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C for [4-(prop-2-yn-1-yloxy)phenyl]methanamine) .
- Light Sensitivity : UV-Vis spectroscopy monitors absorbance shifts under ICH Q1B guidelines, with amber glass vials preventing photolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
